molecular formula C13H15FN4S B2998441 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone CAS No. 477854-43-6

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone

Cat. No. B2998441
M. Wt: 278.35
InChI Key: ULUURUUCUDPYGK-CXUHLZMHSA-N
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Description

The compound “2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a hydrazone group, which is a functional group with the structure R1R2C=NNH2 .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .

Scientific Research Applications

Synthesis and Characterization

Hydrazone derivatives are synthesized through a variety of methods, demonstrating their adaptability in chemical synthesis. For instance, the synthesis of Schiff and Mannich bases from isatin derivatives involves the formation of ethoxycarbonylhydrazones, which are then reacted to produce substituted compounds with confirmed structures through IR, 1H-, and 13C-NMR data (Bekircan & Bektaş, 2008). Similarly, hydrazones bearing a thiazole scaffold have been synthesized and characterized, showing moderate-to-good antimicrobial and antioxidant activities, highlighting the biological relevance of these compounds (Nastasă et al., 2015).

Applications in Heterocyclic Chemistry

Hydrazone derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are of significant interest due to their diverse biological activities. The creation of imidazo[5,1-c][1,2,4]triazines from hydrazones illustrates the utility of these derivatives in generating novel heterocycles with potential pharmacological applications (Baig & Stevens, 1981). Another example is the synthesis of novel bicyclic systems, such as imidazo[1,5-d]-as-triazine, from 4-imidazolecarboxaldehyde and ethyl carbazate, showcasing the versatility of hydrazones in constructing complex molecular architectures (Paul & Menschik, 1979).

Biological Activities

The synthesis and evaluation of hydrazone derivatives for biological activities, such as antibacterial, antiurease, and antioxidant properties, have been extensively studied. For example, certain acylhydrazone compounds have shown effective antiurease and antioxidant activities, indicating the potential of these compounds in medicinal chemistry and drug discovery efforts (Sokmen et al., 2014). This suggests that derivatives like "2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone" may hold promise for similar applications, given their structural and functional similarities.

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide an analysis of the safety and hazards of this compound .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]-4-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4S/c1-3-19-13-15-8-12(18(13)2)9-16-17-11-6-4-10(14)5-7-11/h4-9,17H,3H2,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUURUUCUDPYGK-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC=C(N1C)/C=N/NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-fluorophenyl)hydrazone

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